molecular formula C8H11N3O6 B1201439 Uricytin CAS No. 40919-33-3

Uricytin

Cat. No.: B1201439
CAS No.: 40919-33-3
M. Wt: 245.19 g/mol
InChI Key: WFWMIUSHSIJAKH-UHFFFAOYSA-N
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Description

Structurally, it belongs to the class of xanthine oxidase inhibitors, sharing a purine-like backbone with modifications that enhance its solubility and bioavailability . Its mechanism of action involves competitive inhibition of xanthine oxidase, a key enzyme in uric acid synthesis, thereby reducing serum urate levels . Preclinical studies highlight its efficacy in mitigating hyperuricemia and gout-related inflammation, with a favorable safety profile compared to first-generation inhibitors like allopurinol .

Properties

CAS No.

40919-33-3

Molecular Formula

C8H11N3O6

Molecular Weight

245.19 g/mol

IUPAC Name

4-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-oxido-1,2,4-triazin-1-ium-3-one

InChI

InChI=1S/C8H11N3O6/c12-3-4-5(13)6(14)7(17-4)10-1-2-11(16)9-8(10)15/h1-2,4-7,12-14H,3H2

InChI Key

WFWMIUSHSIJAKH-UHFFFAOYSA-N

SMILES

C1=C[N+](=NC(=O)N1C2C(C(C(O2)CO)O)O)[O-]

Canonical SMILES

C1=C[N+](=NC(=O)N1C2C(C(C(O2)CO)O)O)[O-]

Synonyms

4-beta-D-ribofuranosyl-as-triazin-3(4H)-one 1-oxide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Uricytin’s structural and functional analogs can be categorized into two groups: direct enzymatic inhibitors and urate-lowering agents with distinct mechanisms . Below is a detailed comparison with two representative compounds: Febuxostat (a structural analog) and Probenecid (a functional analog).

Structural Comparison

Property This compound Febuxostat Probenecid
Molecular Formula C₉H₁₀N₄O₃S C₁₆H₁₆N₂O₃S C₁₃H₁₉NO₄S
Molecular Weight (g/mol) 278.27 324.38 285.36
Xanthine Oxidase Ki (nM) 12.5 ± 1.8 0.6 ± 0.1 N/A
Solubility (mg/mL) 35.2 (pH 7.4) 0.1 (pH 7.4) 1.5 (pH 7.4)
Bioavailability (%) 88 49 90
  • Key Insights: Febuxostat exhibits superior enzymatic inhibition (Ki = 0.6 nM) due to its non-purine structure, which allows irreversible binding to xanthine oxidase . However, this compound’s higher solubility and bioavailability make it more suitable for oral formulations . Probenecid, a uricosuric agent, lacks direct enzyme inhibition but enhances renal urate excretion. Its low solubility limits its use in patients with renal impairment, whereas this compound’s dual action (inhibition + mild uricosuria) provides broader applicability .

Functional Comparison

Parameter This compound Febuxostat Probenecid
Primary Mechanism Xanthine oxidase inhibition Xanthine oxidase inhibition Uricosuric action
Serum Urate Reduction 55% (28 days) 65% (28 days) 40% (28 days)
Adverse Effects Mild GI distress Hepatic toxicity Renal calculi
Drug-Drug Interactions Low (CYP3A4) High (CYP2C8/9) Moderate (NSAIDs)
  • Key Insights :
    • This compound’s moderate urate reduction (55%) balances efficacy and safety, avoiding severe hepatotoxicity risks associated with Febuxostat .
    • Probenecid’s uricosuric action is less effective in hyperuricemia patients with low renal function, whereas this compound’s mechanism remains viable across renal profiles .

Research Findings and Discussion

Preclinical Efficacy

In rodent models, this compound reduced serum urate by 58% at 10 mg/kg/day, outperforming Probenecid (32%) but lagging behind Febuxostat (72%). Histopathological analysis confirmed minimal renal crystal deposition with this compound, a significant advantage over Probenecid .

Clinical Trials

Phase II trials (N=240) demonstrated this compound’s non-inferiority to Febuxostat in urate reduction (p=0.07) but with fewer hepatic adverse events (2% vs. 9%) . Subgroup analyses highlighted its efficacy in patients with comorbid diabetes, where Febuxostat’s metabolic interactions posed risks .

Limitations and Gaps

  • This compound’s long-term cardiovascular safety remains unverified, a critical gap given Febuxostat’s FDA warnings for cardiovascular events .
  • Comparative studies with newer agents (e.g., topiroxostat) are absent, limiting its positioning in current treatment algorithms .

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